molecular formula C18H21ClN2O B5790014 2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol

2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol

Cat. No.: B5790014
M. Wt: 316.8 g/mol
InChI Key: CLNLJBXCSNSBRR-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a benzylpiperazine moiety attached to a chlorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with benzylpiperazine under specific conditions. One common method is the reductive amination of 4-chlorophenol with benzylpiperazine using sodium cyanoborohydride as a reducing agent in methanol . The reaction is carried out at room temperature with a catalytic amount of glacial acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorophenol group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or phenolic derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects. The compound may exert its effects through hydrophobic interactions and hydrogen bonding with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Benzylpiperazin-1-yl)methyl]-4-chlorophenol is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzylpiperazine and chlorophenol moieties allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c19-17-6-7-18(22)16(12-17)14-21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNLJBXCSNSBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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